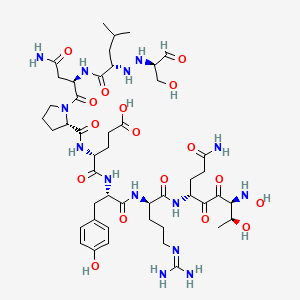

PKCalpha (C2-4) Inhibitor Peptide

Description

Significance of PKCα in Cellular Signaling and Function

PKCα, as a member of the conventional PKC subfamily, is a ubiquitously expressed kinase that plays a significant role in a wide range of cellular functions. Its activation is linked to numerous signaling cascades initiated by hormones, neurotransmitters, and growth factors. The diverse roles of PKCα are often cell-type specific and context-dependent, highlighting its complex regulatory functions.

PKCα is a critical regulator of the cell cycle and can have dual effects on cell proliferation. In some cellular contexts, overexpression or activation of PKCα enhances cell proliferation. nih.gov Conversely, in other cell types, PKCα activation can lead to cell cycle arrest and promote differentiation. sapphire-usa.com For instance, in certain cancer cells, PKCα has been shown to contribute to a more malignant phenotype by promoting proliferation. nih.gov

The involvement of PKCα in apoptosis, or programmed cell death, is also complex. It has been reported to have both pro-apoptotic and anti-apoptotic functions depending on the cell type and the specific stimulus. In some scenarios, PKCα can protect cells from apoptosis, while in others, its activation is a necessary step for the induction of cell death.

Cell movement is a fundamental process in development, immune response, and wound healing, but it is also a hallmark of cancer metastasis. PKCα has been identified as a key player in the regulation of cell motility, invasion, and migration. nih.gov Activation of PKCα can lead to the reorganization of the actin cytoskeleton, a critical step in cell movement. Furthermore, PKCα has been shown to regulate the function of integrins, which are cell surface receptors that mediate cell-matrix adhesion and are essential for cell migration. In glioma cells, for example, the activation of PKCα is necessary for their migration. nih.gov

The PKCalpha (C2-4) Inhibitor Peptide: A Tool for Targeted Intervention

The "this compound" is a synthetic peptide designed to specifically block the activity of PKCα. Its design is based on the understanding of how conventional PKC isozymes are activated and localized within the cell.

Mechanism of Action: Targeting Translocation

The activation of conventional PKCs, including PKCα, is not just a matter of enzymatic activation but also of precise spatial and temporal localization. Upon receiving an activation signal (an increase in intracellular Ca²⁺), PKCα translocates from the cytosol to the cell membrane or other cellular compartments. This translocation is mediated by its C2 domain, which binds to phospholipids (B1166683) in the membrane in a calcium-dependent manner.

Crucially, for PKCα to exert its function on specific substrates, it must be anchored to specific subcellular locations. This anchoring is facilitated by a group of proteins known as Receptors for Activated C-Kinase (RACKs). RACKs are scaffolding proteins that bind to activated PKC isozymes and bring them into close proximity with their substrates, thereby ensuring signaling specificity. The interaction between PKCα and its corresponding RACK is mediated through the C2 domain of PKCα.

The this compound is thought to function as a competitive inhibitor of this critical protein-protein interaction. It is a peptide sequence derived from the C2 domain of PKCα, specifically from a region involved in binding to RACKs. By mimicking this binding site, the peptide can compete with endogenous PKCα for binding to its RACK. This competition effectively prevents the translocation and anchoring of activated PKCα to its proper subcellular location. Without this proper localization, PKCα cannot efficiently phosphorylate its target substrates, leading to the inhibition of its downstream signaling pathways.

Research on peptides derived from the C2 region of the related PKCβ isozyme has demonstrated that they can specifically inhibit the translocation of C2-containing PKC isozymes. These peptides were shown to bind to RACK1 and inhibit the association of the PKCβ C2 fragment with RACK1. This provides a strong model for the mechanism of the this compound.

Research Findings

Regulation of Cellular Immunity and Metabolism

Protein Kinase C enzymes are deeply involved in the complex signaling networks that manage immune cell functions, making them important regulators of the immune system. frontiersin.org Members of the PKC family, including PKCα, are expressed in immune cells and are involved in signaling pathways downstream of various surface receptors, such as the antigen receptors on T and B lymphocytes. frontiersin.org These proteins are central to initiating and propagating signals that regulate immune cell proliferation, differentiation, and survival, thereby directly influencing the quality and magnitude of immune responses. frontiersin.org The functions of PKC isoforms in the immune system can be both redundant and non-redundant, with a high degree of cooperation between different family members. nih.gov For instance, in T cells, both PKCα and PKCθ have been shown to have overlapping functions in regulating the alloimmune response. nih.gov

In addition to its role in immunity, PKCα is also a key player in the regulation of cellular metabolism. nih.gov It is involved in processes such as lipid metabolism. nih.gov The enzyme's activity can be influenced by various hormones, neurotransmitters, and growth factors that generate second messengers like diacylglycerol and Ca2+. nih.gov For example, Protein Kinase A (PKA), another important kinase, phosphorylates enzymes involved in lipid metabolism, and its activity is modulated by hormones like epinephrine (B1671497) and glucagon. wikipedia.org PKCα itself has been shown to influence the phosphorylation of key proteins in metabolic pathways. nih.gov Furthermore, the phosphorylation of the mRNA-binding protein Human antigen R (HuR) by PKCα can regulate HuR's movement between the nucleus and cytoplasm, as well as its stability and ability to bind to RNA, thereby influencing metabolic processes. mdpi.com

Rationale for Isozyme-Specific PKCα Inhibition in Research

The development of inhibitors that are specific to a single isozyme of PKC is crucial for dissecting the intricate roles of these enzymes in cellular signaling. ucsd.edu Due to the high degree of similarity in the catalytic domains of PKC isozymes, creating highly selective inhibitors has been a significant challenge. ucsd.edu

Addressing Redundancy and Divergent Functions within the PKC Family

The PKC family consists of ten different isoforms, and while there is some overlap in their functions and the substrates they act on, individual isoforms also have unique, non-redundant roles. frontiersin.org Different PKC isoforms can even have opposing effects. For example, in the context of thrombus formation on collagen, conventional PKC isoforms like PKCα and PKCβ promote this process, while novel isoforms like PKCθ and PKCδ inhibit it. nih.gov

This functional divergence is also evident in T-cell regulation, where most PKC isoforms play a positive role in cell cycle progression, while PKCδ acts as a negative regulator. frontiersin.orgnih.gov The distinct functions of highly similar isoforms, such as PKCθ and the growth-inhibitory PKCδ in T cells, are attributed to specific structural differences. nih.gov Given this complexity, isozyme-specific inhibitors are essential tools to investigate the precise contribution of each PKC family member to a particular cellular process without the confounding effects of inhibiting other isoforms. nih.gov The use of such inhibitors allows researchers to move beyond the limitations of less selective compounds and gain a clearer understanding of the unique functions of each isoform. nih.gov

Facilitating Mechanistic Elucidation of PKCα-Mediated Processes

The use of isozyme-specific inhibitors is fundamental to clarifying the specific mechanisms through which PKCα exerts its effects. The translocation of PKC isozymes to specific locations within the cell is a critical step for their function and is thought to involve binding to specific anchoring proteins known as RACKs (Receptors for Activated C-Kinase). nih.gov Peptides designed to block these isozyme-specific interactions can inhibit the translocation and, consequently, the function of a particular PKC isozyme. nih.gov

The this compound is derived from the C2 domain of PKCβ and acts as an inhibitor of PKCβ's interaction with RACK. nih.gov This peptide, along with others derived from the C2 region, can block the translocation of conventional PKC isozymes, which contain a C2 domain, but not the novel PKC isozymes that have a C2-like domain. nih.gov By using such specific inhibitors, researchers can determine which PKC isozymes are necessary for particular cellular responses. nih.gov This approach has been instrumental in demonstrating that the translocation of PKCα is a key step in certain cellular processes, triggering a cascade of phosphorylation events. nih.gov The development of isozyme-specific inhibitors, such as RNA aptamers that can allosterically inhibit a single PKC isozyme, provides a powerful means to dissect the roles of individual PKC isozymes in the complex web of intracellular signaling pathways. ucsd.edu

An in-depth examination of the PKCα (C2-4) inhibitor peptide reveals a sophisticated approach to modulating protein kinase C (PKC) activity. This article details the molecular characterization and development of this peptide, focusing on its design, synthesis, and specificity.

Properties

Molecular Formula |

C47H74N14O17 |

|---|---|

Molecular Weight |

1107.2 g/mol |

IUPAC Name |

(4R)-5-[[(2S)-1-[[(2R)-1-[[(4R,7S,8S)-1-amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2R)-4-amino-2-[[(2S)-2-[2-[(2R)-1-hydroxy-3-oxopropan-2-yl]hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C47H74N14O17/c1-23(2)18-32(59-58-26(21-62)22-63)44(75)57-33(20-36(49)67)46(77)61-17-5-7-34(61)45(76)55-30(13-15-37(68)69)42(73)56-31(19-25-8-10-27(65)11-9-25)43(74)54-29(6-4-16-52-47(50)51)41(72)53-28(12-14-35(48)66)39(70)40(71)38(60-78)24(3)64/h8-11,21,23-24,26,28-34,38,58-60,63-65,78H,4-7,12-20,22H2,1-3H3,(H2,48,66)(H2,49,67)(H,53,72)(H,54,74)(H,55,76)(H,56,73)(H,57,75)(H,68,69)(H4,50,51,52)/t24-,26-,28+,29+,30+,31-,32-,33+,34-,38-/m0/s1 |

InChI Key |

ZDXKITSKCREIKA-YJPQMZMOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NN[C@H](CO)C=O)NO)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)C(=O)C(C(C)O)NO)NNC(CO)C=O |

Origin of Product |

United States |

Mechanisms of Action of Pkcα C2 4 Inhibitor Peptide

Disruption of Protein-Protein Interactions

A key step in the activation of conventional PKC isozymes like PKCα is their translocation from the cytosol to cellular membranes. This process is mediated by binding to specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs). The PKCα (C2-4) inhibitor peptide is designed to interfere with this crucial interaction.

The C2 domain of classical PKCs is not only a calcium sensor but also contains binding sites for RACKs. nih.govmdpi.com RACKs are scaffold proteins that bind to activated PKC and recruit it to specific subcellular compartments, placing the kinase in proximity to its substrates. The PKCβ C2 region-derived peptide, C2-4 (SLNPEWNET), has been shown to inhibit the binding of the PKCβ C2 fragment to RACKs. nih.gov Given the homology between classical PKC isozymes, this peptide acts as a competitive inhibitor, mimicking the RACK-binding site on the C2 domain of PKCα. By occupying this site on either PKCα or RACK, the peptide prevents their stable association.

Table 1: Characteristics of PKCα (C2-4) Inhibitor Peptide

| Characteristic | Description | Source(s) |

| Name | PKCα (C2-4) Inhibitor Peptide | nih.govmedchemexpress.comsapphire-usa.com |

| Origin | Synthetic peptide derived from the C2 region of PKCβ. | nih.gov |

| Sequence | SLNPEWNET | nih.gov |

| Primary Mechanism | Competitively inhibits the interaction between the PKCα C2 domain and its Receptor for Activated C-Kinase (RACK). | nih.gov |

The direct consequence of disrupting the PKCα-RACK interaction is the inhibition of the enzyme's translocation. nih.gov In its inactive state, PKCα resides in the cytoplasm. Upon receiving activation signals, such as an increase in intracellular calcium (Ca²⁺) and diacylglycerol (DAG), it undergoes conformational changes that expose its membrane-binding domains and its RACK-binding site. nih.gov The binding to RACKs is essential for anchoring the activated kinase to the plasma membrane or other cellular compartments. nih.gov

The PKCα (C2-4) inhibitor peptide, by preventing this anchoring step, effectively traps PKCα in the cytosol, away from its membrane-bound activators and substrates. nih.govnih.gov This blockade of translocation is a key component of its inhibitory effect, as it prevents the enzyme from participating in signaling events at specific cellular locations. nih.govsigmaaldrich.com

Allosteric Modulation of PKCα Activity

While the primary mechanism of the C2-4 peptide is the competitive disruption of a protein-protein interaction, this action can induce allosteric effects that further modulate PKCα's activity. mdpi.comnih.gov Allosteric modulation refers to the regulation of an enzyme by the binding of a molecule at a site other than the enzyme's active site. nih.gov

Specific Inhibition of PKCα Kinase Activity

The culmination of blocked translocation and allosteric modulation is the specific inhibition of PKCα's kinase activity. By preventing the enzyme from reaching its site of action and potentially maintaining it in a less active state, the peptide ensures that downstream substrates are not phosphorylated.

A kinase's function is to transfer a phosphate (B84403) group from ATP to specific amino acid residues (serine or threonine for PKC) on its substrate proteins. youtube.com This phosphorylation event acts as a molecular switch, altering the substrate's activity, localization, or stability. The PKCα (C2-4) inhibitor peptide, by blocking the activation cascade upstream of the catalytic step, leads to a significant reduction in the phosphorylation of PKCα-specific substrates. nih.gov

For example, PKCα is known to phosphorylate a variety of proteins involved in processes like cell proliferation, differentiation, and migration. The inhibitor peptide prevents these phosphorylation events from occurring by keeping the kinase sequestered and inactive. This is distinct from competitive inhibitors that target the ATP-binding pocket or the substrate-binding site directly. Instead, the C2-4 peptide leverages a mechanism dependent on inhibiting protein-protein interactions, which provides a high degree of specificity for RACK-dependent PKC pathways. nih.gov

Table 2: Research Findings on PKC Peptide Inhibitors

| Peptide Type | Target Interaction | Effect | Source(s) |

| C2 Domain-Derived Peptides (e.g., C2-4) | PKC C2 Domain and RACK | Inhibits binding to RACK, blocks translocation of classical PKC isozymes. | nih.gov |

| V1 Region-Derived Peptide (PKCε) | PKCε Translocation | Selectively inhibits translocation of PKCε to subcellular sites. | sigmaaldrich.com |

| Pseudosubstrate Peptides | Kinase Active Site | Mimics substrate but cannot be phosphorylated, competitively inhibiting substrate binding. | mdpi.comfrontiersin.org |

| MARCKS-derived Peptide | Calmodulin Binding | PKC phosphorylation of the peptide causes it to release calmodulin, linking PKC and CaM signaling. | capes.gov.br |

Cellular and Molecular Effects of Pkcα C2 4 Inhibitor Peptide

Modulation of PKCα Activation and Subcellular Translocation

The activation and translocation of PKCα to the plasma membrane are critical steps for its function, a process that is significantly influenced by the PKCα (C2-4) inhibitor peptide. This peptide has been shown to inhibit the glucose-induced translocation of PKCα. scbt.com

Calcium-Dependent Membrane Association via C2 Domain

The C2 domain of PKCα is a key player in its membrane-targeting mechanism, a process that is dependent on calcium ions. nih.gov The C2 domain itself is a conserved protein motif found in many signaling proteins and is responsible for binding to cellular membranes. nih.gov For classical PKCs like PKCα, the C2 domain functions as a Ca2+-activated membrane-targeting module. pnas.org It binds two Ca2+ ions, which then triggers its docking to the plasma membrane. nih.govembopress.org

The interaction with the membrane is a dynamic process. Studies have shown that Ca2+ ions modulate both the association and dissociation rates of the PKCα-C2 domain with the membrane. nih.gov One of the calcium ions is believed to directly mediate the recognition of phosphatidylserine (B164497) (PS), a key lipid component of the plasma membrane, while another region of the C2 domain may penetrate the lipid bilayer. embopress.org This calcium-dependent association is a prerequisite for the catalytic activation of the enzyme. embopress.org

Role of Phosphatidylinositol 4,5-bisphosphate (PIP2) in C2 Domain Docking

Beyond its interaction with phosphatidylserine, the C2 domain of PKCα also recognizes and binds to another important membrane lipid, phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.gov PIP2 is a crucial second messenger with diverse functions at the plasma membrane, including roles in signal transduction and regulating ion channels. nih.gov

Structural studies have revealed a specific PIP2-binding site on the C2 domain, distinct from the calcium-binding region. pnas.orgnih.gov This binding site is located in a lysine-rich cluster within the β3- and β4-sheets of the C2 domain. nih.gov The interaction is stabilized by key amino acid residues, such as Tyr-195 and Trp-245, which directly interact with the phosphate (B84403) groups of the PIP2 inositol (B14025) ring. pnas.org The binding of PIP2 to this site is essential for the proper localization of PKCα to the plasma membrane and its subsequent activation. pnas.orgnih.gov Interestingly, the activation of PKCα appears to be a sequential process, where an initial calcium signal is necessary for the subsequent PIP2-dependent activation to occur. nih.gov

Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor to a protein often induces conformational changes that alter its function. While specific structural data on the conformational changes induced by the PKCα (C2-4) inhibitor peptide is not extensively detailed in the provided results, the general principle of inhibitor-induced conformational changes is well-established. researchgate.net The PKCα (C2-4) peptide likely acts as a competitive inhibitor, mimicking the interaction site on PKCα for its anchoring proteins, known as Receptors for Activated C Kinase (RACKs). nih.gov By binding to RACKs, the inhibitor peptide prevents the translocation and anchoring of PKCα, thereby blocking its function. nih.govnih.gov This disruption of the PKCα-RACK interaction is a key mechanism of its inhibitory action.

Downstream Signaling Pathway Interventions

The inhibition of PKCα activation and translocation by the PKCα (C2-4) inhibitor peptide has significant consequences for downstream signaling pathways that are normally regulated by PKCα.

Nuclear Factor Kappa B (NFκB) Activity Modulation

The Nuclear Factor Kappa B (NFκB) pathway is a critical signaling cascade involved in cellular responses to stress, cytokines, and free radicals, leading to the regulation of genes controlling inflammation, immunity, and cell survival. Phorbol (B1677699) esters, which are known activators of PKC, can induce the activation of NFκB. nih.gov This activation involves the phosphorylation of the inhibitory protein IκB, leading to its degradation and the subsequent translocation of active NFκB to the nucleus. nih.gov

PKC isoforms, including PKCα, have been implicated in the regulation of NFκB. For example, PKCθ, another PKC isoform, is known to activate NFκB in T cells. nih.gov Given that the PKCα (C2-4) inhibitor peptide blocks PKCα activation, it is expected to modulate NFκB activity in cells where this pathway is downstream of PKCα.

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. medchemexpress.com There are three major MAPK families in mammalian cells: the classical MAPKs (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 kinases. medchemexpress.com

Research has demonstrated a clear link between PKCα and the activation of MAPK pathways. Activation of PKCα can lead to the transient activation of JNKs and sustained activation of both p38 and ERKs. nih.gov This indicates that PKCα acts upstream of these MAPK cascades. Therefore, the PKCα (C2-4) inhibitor peptide, by blocking PKCα, would be expected to interfere with the activation of these downstream MAPK pathways. The inhibition of these pathways can have significant effects on cellular programs such as cell growth and differentiation. nih.gov For instance, the ERK pathway is strongly activated by growth factors and plays a key role in mitogenic signaling. nih.gov The p38 and JNK pathways are more commonly activated by cellular stress and inflammatory cytokines. medchemexpress.comnih.gov

Table 1: Research Findings on

| Cellular/Molecular Effect | Key Findings | References |

|---|---|---|

| PKCα Translocation | The PKCα (C2-4) inhibitor peptide inhibits glucose-induced translocation of PKCα to the cell periphery. | scbt.com |

| Calcium-Dependent Membrane Binding | The C2 domain of PKCα binds to membranes in a calcium-dependent manner, a process that modulates both association and dissociation rates. | nih.gov |

| PIP2-Mediated Docking | A specific binding site for PIP2 exists on the C2 domain, which is crucial for the plasma membrane localization and activation of PKCα. | pnas.orgnih.gov |

| Inhibitory Mechanism | The inhibitor peptide likely acts as a competitive inhibitor, disrupting the interaction between PKCα and its anchoring proteins (RACKs). | nih.govnih.gov |

| NFκB Pathway Modulation | PKC activation can lead to NFκB activation; therefore, the inhibitor peptide is expected to modulate this pathway. | nih.gov |

| MAPK Pathway Intervention | PKCα activation leads to the activation of ERK, p38, and JNK MAPK pathways. The inhibitor peptide would interfere with this activation. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| PKCα (C2-4) Inhibitor Peptide |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Phosphatidylserine (PS) |

| Calcium (Ca2+) |

| Phorbol esters |

| IκB |

| ERK |

| p38 |

Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) Pathway Regulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes including growth, proliferation, survival, and metabolism. nih.govwikipedia.org The pathway is initiated by the activation of PI3K, often by receptor tyrosine kinases, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.govresearchgate.net This second messenger, PIP3, recruits kinases such as Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, leading to their activation. nih.govyoutube.com

Protein Kinase C (PKC) isoforms, including PKCα, are intertwined with the PI3K/Akt/mTOR network. Notably, mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov Research has identified mTORC2 as a key upstream kinase responsible for the phosphorylation and subsequent activation of Akt, as well as other kinases from the AGC family, which includes PKC. nih.govnih.gov Specifically, mTORC2 phosphorylates Akt at Serine 473, an event that, together with phosphorylation by PDK1, leads to its full activation. youtube.com

Glycogen Synthase Kinase 3 (GSK3) Isoform Regulation (α and β)

Glycogen Synthase Kinase 3 (GSK3), existing as two isoforms, GSK3α and GSK3β, is a constitutively active serine/threonine kinase that typically acts as a negative regulator in numerous signaling pathways. nih.govnih.gov Its activity is inhibited upon phosphorylation at specific N-terminal serine residues (Ser21 for GSK3α and Ser9 for GSK3β). nih.gov Studies in platelets have revealed a dual mechanism for GSK3 regulation involving both PKCα and Akt.

Research demonstrates that PKCα is responsible for the early phase of thrombin-mediated GSK3α/β phosphorylation and inhibition. nih.gov This rapid inhibition of GSK3 activity (occurring within 30 seconds) was significantly diminished in platelets lacking PKCα or treated with PKC inhibitors. nih.govnih.gov This early phosphorylation event relieves the negative regulatory effect of GSK3 on platelet activation, thereby promoting aggregation and granule secretion. nih.govnih.gov In contrast, the later phase of GSK3 phosphorylation is dependent on the PI3K/Akt pathway. nih.gov

Therefore, the application of a PKCα (C2-4) Inhibitor Peptide would be expected to prevent the initial, PKCα-dependent phosphorylation of GSK3α and GSK3β. This would result in sustained GSK3 activity, maintaining its inhibitory role and consequently dampening thrombin-mediated platelet activation responses.

Table 1: PKCα-Mediated Regulation of GSK3 Isoforms in Platelets

| Regulator | Target Isoforms | Molecular Effect | Functional Outcome | Timing | Supporting Evidence |

|---|

Heme Oxygenase-1 (HO-1) Expression Modulation

Heme Oxygenase-1 (HO-1) is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and in modulating inflammatory responses. nih.govnih.gov Its expression is tightly regulated by a variety of upstream signaling molecules and transcription factors. Several signaling cascades, including those involving Protein Kinase C (PKC), have been identified as key modulators of HO-1 induction. nih.gov

Research has shown that specific PKC isoforms are involved in upregulating HO-1 expression. For instance, PKC α/β II has been identified as an upstream activator of the transcription factor Nrf2, which is essential for HO-1 expression in macrophages stimulated with certain compounds. nih.gov Furthermore, the induction of HO-1 by stimuli such as oxidized phospholipids (B1166683) and cytokines like TNF-α in endothelial cells has been shown to depend on PKC activity. nih.gov

Given this evidence, the PKCα (C2-4) Inhibitor Peptide would likely act as a negative modulator of HO-1 expression in specific cellular contexts. By blocking PKCα activity, the peptide would interfere with the signaling cascades that lead to the activation of transcription factors like Nrf2, thereby preventing the induction of the HO-1 gene. This would diminish the cell's ability to mount a protective response mediated by HO-1 in situations where PKCα is a required upstream activator.

Endothelin Receptor Type B (ETB)/Nitric Oxide Synthase (NOS) Signaling Pathway Involvement

The Endothelin Receptor Type B (ETB) and Nitric Oxide Synthase (NOS) pathway is crucial for regulating vascular tone and neuronal signaling. In the vascular endothelium, activation of ETB receptors by endothelins leads to the production of the vasodilator nitric oxide (NO) through the activation of endothelial NOS (eNOS). nih.gov This occurs via a G-protein coupled mechanism that activates Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers calcium release, and the subsequent increase in intracellular calcium activates eNOS, while DAG activates PKC. nih.gov

In the nervous system, a similar pathway exists. Studies in the rat anterior hypothalamus have demonstrated that endothelins (ET-1 and ET-3) enhance the activity of neuronal NOS (nNOS) specifically through the ETB receptor. nih.gov Research has elucidated that this stimulatory effect is dependent on the PLC-PKC pathway. The use of the PKC inhibitor GF-109203X was shown to abolish the ET-stimulated increase in NOS activity, confirming the essential role of PKC in this signaling cascade. nih.gov

Based on these findings, the PKCα (C2-4) Inhibitor Peptide is expected to interfere with and inhibit the ETB-mediated activation of NOS. By blocking PKCα, the peptide would disrupt a critical step in the signal transduction from the ETB receptor to NOS, thereby reducing or preventing the synthesis of nitric oxide in response to endothelin stimulation in relevant tissues like the anterior hypothalamus.

Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) Pathway Interaction

Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) is a serine/threonine kinase in the AGC kinase family, similar to Akt and PKC. frontiersin.org SGK1 plays a vital role in various cellular processes, including ion transport, cell survival, and proliferation. frontiersin.orgmdpi.com Its activation is a two-step process initiated by signals downstream of PI3K. First, mTORC2 phosphorylates SGK1 at Serine 422 in its hydrophobic motif, which primes the kinase. frontiersin.orgmdpi.com This is followed by a second phosphorylation at Threonine 256 within the kinase domain by PDK1, leading to full SGK1 activation. frontiersin.orgmdpi.com

The interaction between PKCα and the SGK1 pathway is complex and appears to be based on regulation by common upstream activators. Both PKCα and SGK1 are activated by phosphorylation events mediated by PDK1 and mTORC2. nih.govfrontiersin.org This places them as parallel effectors downstream of growth factor and stress signaling. Inhibition of PKCα with the PKCα (C2-4) Inhibitor Peptide would selectively block one branch of the mTORC2- and PDK1-mediated signaling network.

Furthermore, SGK1 and PKCα can have overlapping downstream targets. For instance, SGK1 is known to phosphorylate and inhibit GSK3β, a function also performed by PKCα. nih.govmdpi.com This suggests a potential for redundancy or co-regulation in controlling cellular functions. Therefore, inhibiting PKCα could alter the signaling balance, potentially leading to compensatory changes in the activity or expression of SGK1 as the cell adapts to the loss of PKCα-specific signaling.

Influence on Cellular Functions and Phenotypes

Regulation of Cell Proliferation and Cell Cycle Progression

The influence of Protein Kinase C (PKC) on cell proliferation is highly dependent on the specific isoform, cell type, and signaling context, with individual isoforms capable of exerting either positive or negative regulatory effects on the cell cycle. nih.govnih.gov PKCα has been frequently identified as a negative regulator of proliferation, particularly in epithelial cells. nih.gov

In intestinal and colon cancer cells, activation of PKCα is associated with growth arrest and cell cycle withdrawal. nih.gov Mechanistically, PKCα exerts this anti-proliferative effect by modulating the expression of key cell cycle regulatory proteins. Studies have shown that PKCα activation leads to the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 (WAF1/Cip1) and p27 (Kip1). nih.gov These proteins bind to and inhibit cyclin-CDK complexes, thereby halting progression through the G1 phase of the cell cycle. Concurrently, PKCα activation can lead to the downregulation of Cyclin D1, a critical protein for G1 phase progression. nih.gov

Therefore, the use of the PKCα (C2-4) Inhibitor Peptide would be predicted to counteract these anti-proliferative effects in cell types where PKCα acts as a brake on the cell cycle. By inhibiting PKCα, the peptide would prevent the induction of p21 and p27 and the suppression of Cyclin D1, thus lowering the barrier for G1/S transition and potentially promoting cell proliferation.

Table 2: Molecular Targets of PKCα in Cell Cycle Regulation

| Target Molecule | Effect of PKCα Activation | Consequence for Cell Cycle | Predicted Effect of PKCα (C2-4) Inhibitor Peptide |

|---|---|---|---|

| p21 (WAF1/Cip1) | Increased expression/induction. nih.gov | Inhibition of CDK2/4/6; G1 phase arrest. | Prevents induction, promoting G1/S progression. |

| p27 (Kip1) | Increased expression/induction. nih.gov | Inhibition of CDK2; G1 phase arrest. | Prevents induction, promoting G1/S progression. |

| Cyclin D1 | Decreased expression/downregulation. nih.gov | Reduced formation of active Cyclin D1-CDK4/6 complexes; G1 arrest. | Prevents downregulation, promoting G1 progression. |

| β-catenin | Phosphorylation and subsequent degradation. nih.gov | Downregulation of Tcf/β-catenin target genes (e.g., c-myc, Cyclin D1). nih.gov | Stabilizes β-catenin, potentially increasing proliferation. |

Impact on Cell Migration, Invasion, and Metastasis

The inhibition of PKCα has significant consequences for the processes of cell migration, invasion, and metastasis, particularly in the context of cancer. Research using a selective peptide inhibitor for PKCα, αV5-3, in a mouse model of mammary cancer demonstrated a profound reduction in metastasis. nih.gov While the primary tumor's growth was unaffected, treatment with the inhibitor peptide led to a decrease in lung metastasis by over 90%. nih.govnih.gov

| Process | Effect of PKCα Inhibition | Mechanism/Associated Changes | Reference |

|---|---|---|---|

| Metastasis (Lung) | Decreased by >90% | Targeting intravasation and lung seeding steps | nih.gov |

| Cell Migration | Reduced | Decreased NFκB-activity, reduced cell surface CXCR4 | nih.gov |

| Intravasation | Reduced | Reduced MMP-9 activity | nih.gov |

| Primary Tumor Growth | No significant effect | Inhibitor primarily affects metastatic processes | nih.gov |

Modulation of Apoptotic Processes

Protein Kinase C isozymes are generally recognized as key regulators in signal transduction pathways that control cell survival and apoptosis (programmed cell death). nih.gov The inhibition of PKC can influence these pathways; however, the direct effects of the PKCα (C2-4) Inhibitor Peptide on apoptosis are not extensively detailed in the available research. The complexity of cellular signaling means that when PKC is inhibited, other pro-proliferative and anti-apoptotic pathways, such as those involving AKT, may compensate, potentially masking or altering the direct outcome of PKC inhibition on cell death. nih.gov

Influence on Cellular Differentiation

PKC isoforms play diverse and sometimes opposing roles in the differentiation of stem and precursor cells into various lineages. nih.gov PKCα, specifically, is known to have a significant role in chondrogenesis (the formation of cartilage). nih.gov In the developing mammalian cochlea, the Wnt/Calcium/PKC signaling pathway has been identified as an inhibitor of sensory hair cell formation. nih.gov Activation of PKC in the cochlea by Wnt4 inhibits the differentiation of hair cells, and this effect can be rescued by the inhibition of PKC. nih.gov This demonstrates that PKCα activity is a critical checkpoint in the developmental fate of certain cell types.

Effects on Glucose Uptake and Insulin (B600854) Sensitivity

The PKCα (C2-4) Inhibitor Peptide has been shown to interfere with cellular metabolic pathways. In HepG2 liver cells, the peptide can block PKC activity that is stimulated by calcium and pancreastatin. bertin-bioreagent.comcaymanchem.com Pancreastatin is a peptide known to be a crucial negative regulator of glucose-stimulated insulin secretion and action. The ability of the PKCα (C2-4) inhibitor to block pancreastatin-induced PKC activity points to a role for PKCα in glucose homeostasis. caymanchem.com This is further supported by findings that peptides modulating PKCβ, a closely related isoform, can inhibit insulin-induced functions, highlighting the involvement of conventional PKCs in insulin signaling pathways. nih.gov

Regulation of Endocytosis in Specialized Cells (e.g., Inner Hair Cells)

In the highly specialized sensory inner hair cells (IHCs) of the cochlea, which are essential for hearing, PKCα plays a critical regulatory role in synaptic vesicle cycling. biorxiv.org Following depolarization of the IHC, PKCα colocalizes with the protein otoferlin in endocytic recycling compartments. biorxiv.org Otoferlin is vital for multiple steps in the synaptic vesicle cycle at these synapses, including endocytosis (the retrieval of vesicle membranes after fusion). biorxiv.orgnih.gov The activation of PKCα appears to be a prerequisite for several of otoferlin's interactions. Inhibition of PKCα prevents the activity-dependent interaction between otoferlin and other key proteins like calbindin-D28k and myosin VI, suggesting that PKCα acts as a molecular switch to enable the formation of a protein complex that regulates different modes of endocytosis. biorxiv.org

Alterations in Protein-Protein Interactions

The function of PKCα is intrinsically linked to its ability to phosphorylate substrate proteins and engage in protein-protein interactions. The use of inhibitor peptides has been crucial in dissecting these specific interactions.

Otoferlin : In vitro assays have confirmed that PKCα can directly phosphorylate the protein otoferlin at five specific serine residues. biorxiv.org This interaction is activity-dependent within inner hair cells. The inhibition of PKCα prevents otoferlin from subsequently binding to calbindin-D28k and myosin VI, indicating that PKCα phosphorylation is a key regulatory step that controls otoferlin's binding partners. biorxiv.org

Calbindin-D28k : The interaction between otoferlin and the calcium-binding protein calbindin-D28k in stimulated inner hair cells is dependent on PKCα activity. When PKCα is inhibited, this interaction is precluded. biorxiv.org This suggests that PKCα, otoferlin, and calbindin may form a calcium-dependent signaling complex. biorxiv.org

Myosin VI : The unconventional motor protein myosin VI also interacts with otoferlin in an activity-dependent manner in inner hair cells. This interaction relies on the activation of PKCα, further implicating PKCα in orchestrating the protein machinery of endocytosis at the hair cell synapse. biorxiv.org

Nrf2 : The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a substrate of PKC. Peptides designed to mimic the PKC phosphorylation sites on Nrf2 were able to reduce its phosphorylation by PKC by over 90%. nih.gov This research identified a specific serine residue (Ser40) as the primary PKC binding and phosphorylation site on Nrf2. nih.gov

Myelin Basic Protein (MBP) : MBP is a known substrate for PKC. Synthetic peptides corresponding to a fragment of MBP (residues 104-118) can act as specific inhibitors of PKC. nih.gov This demonstrates that a peptide can competitively block the interaction between PKC and its substrate, preventing the phosphorylation of the intact MBP protein. nih.govnih.gov

| Interacting Protein | Effect of PKCα Inhibition/Modulation | Cellular Context | Reference |

|---|---|---|---|

| Otoferlin | Inhibits activity-dependent interaction with PKCα; prevents subsequent binding to Calbindin-D28k and Myosin VI. | Inner Hair Cells | biorxiv.org |

| Calbindin-D28k | Prevents its interaction with otoferlin. | Inner Hair Cells | biorxiv.org |

| Myosin VI | Prevents its interaction with otoferlin. | Inner Hair Cells | biorxiv.org |

| Nrf2 | Mimetic peptides reduce PKC-mediated phosphorylation by >90%. | General (in vitro) | nih.gov |

| Myelin Basic Protein (MBP) | MBP-derived peptides inhibit PKC activity and phosphorylation of MBP. | General (in vitro) | nih.govnih.gov |

Preclinical Research Applications and in Vivo Studies

In Vitro Experimental Systems

The PKCalpha (C2-4) Inhibitor Peptide has been employed in a range of in vitro settings to investigate the function of PKCα. These systems allow for controlled examination of the peptide's effects on specific cellular processes and molecular interactions.

Mammalian Cell Culture Models

The peptide has been studied in several mammalian cell lines to understand its biological effects in a cellular context.

HepG2 cells: In the human liver cancer cell line HepG2, the PKCα (C2-4) Inhibitor Peptide has been shown to effectively block PKC activity. When applied at a concentration of 10 µM, the peptide inhibits the activity of PKCα that has been stimulated by calcium and diacylglycerol or pancreastatin labchem.com.my.

SH-SY5Y: Research on human neuroblastoma SH-SY5Y cells has demonstrated a role for PKCα inhibition in sensitizing cancer stem cells to chemotherapy. The use of a C2-4 inhibitor peptide was found to modulate the expression of the stemness marker CD44, thereby enhancing the effects of the chemotherapeutic agent etoposide.

While the this compound is a tool for specific PKCα inhibition, studies detailing its direct application in Neuro-2a, 4T1-luc mammary tumor cells, and murine C2 cells were not prominently available in the reviewed literature. However, studies on other PKC inhibitors in these cell lines suggest the potential relevance of targeting this pathway. For instance, general PKC inhibitors have been shown to induce neuritogenesis in Neuro-2a cells nih.govnih.gov.

Table 1: Effects of this compound in Mammalian Cell Culture Models

| Cell Line | Model System | Key Research Finding |

|---|---|---|

| HepG2 | Human Hepatocellular Carcinoma | Blocks PKC activity stimulated by calcium and diacylglycerol at 10 µM labchem.com.my. |

| SH-SY5Y | Human Neuroblastoma | Modulates CD44 expression and sensitizes cancer stem cells to etoposide. |

Biochemical and Enzymatic Assays

Biochemical assays are fundamental to understanding the peptide's mechanism of action at a molecular level, confirming its inhibitory effect on the kinase's enzymatic function and its interaction with other molecules.

In vitro kinase assays directly measure the ability of a kinase to transfer a phosphate (B84403) group to a substrate. The this compound is used in these assays to confirm its ability to block the phosphotransferase activity of PKCα.

Histone H1: Histone H1 is a well-established substrate for PKCα nih.govnih.gov. Kinase assays can be performed where purified PKCα is incubated with Histone H1 and radiolabeled ATP. The incorporation of the radiolabeled phosphate into Histone H1 is measured to quantify kinase activity. The addition of the this compound to this reaction is expected to result in a dose-dependent decrease in Histone H1 phosphorylation, directly demonstrating the peptide's inhibitory effect on the catalytic function of the enzyme. Other studies have utilized peptides derived from the myristoylated alanine-rich C-kinase substrate (MARCKS) to inhibit the PKC phosphorylation of histone substrates mdpi.com.

Filamin C: Recent phosphoproteomics studies have identified filamin C (FLNc) as a substrate for PKCα. An extended basophilic motif within FLNc is doubly phosphorylated by both Akt and PKCα nih.gov. An in vitro kinase assay using purified PKCα and a fragment of FLNc containing the target phosphorylation sites can be used to validate this. The this compound would be used in such an assay to demonstrate specificity and to inhibit this phosphorylation event, helping to delineate the functional consequences of PKCα-mediated FLNc regulation.

These assays are a broader category that includes kinase assays and are used to determine if a protein of interest is a substrate for a particular kinase. By observing the inhibition of phosphorylation in the presence of the this compound, researchers can confirm that the phosphorylation is specifically mediated by PKCα. This approach is crucial for validating new substrates and understanding the downstream signaling pathways regulated by PKCα.

A key mechanism of PKCα activation involves its translocation and binding to specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs) nih.gov. The C2 domain of PKCα is critical for this interaction. Peptides derived from the C2 domain, such as the this compound, function as competitive inhibitors by binding to RACKs and preventing the docking of activated PKCα nih.govnih.gov.

Receptor-ligand binding assays can be designed to demonstrate this competitive inhibition. For example, purified RACK proteins can be immobilized on a surface, and the binding of fluorescently or radioactively labeled, activated PKCα can be measured. The addition of increasing concentrations of the this compound would lead to a decrease in the amount of bound PKCα, allowing for the determination of the peptide's binding affinity and inhibitory concentration (IC50) for the PKCα-RACK interaction.

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to study molecular interactions and conformational changes, including the translocation of proteins to cellular membranes nih.gov. The activation of conventional PKCs like PKCα involves a calcium-dependent translocation of their C2 domain to the plasma membrane, where it binds to phospholipids (B1166683) such as phosphatidylserine (B164497) nih.gov.

FRET studies can visualize this process and its inhibition by the this compound. In a typical assay, the PKCα C2 domain is labeled with a donor fluorophore, and membrane vesicles (liposomes) are prepared containing an acceptor fluorophore. Upon calcium-induced binding of the C2 domain to the membrane, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. As the inhibitor peptide is derived from the C2 domain and targets its interactions, it is expected to interfere with this membrane docking process. By competing for binding sites or inducing conformational changes, the peptide would prevent the stable association of the C2 domain with the membrane, leading to a reduction or absence of the FRET signal. This provides a direct biophysical measure of the peptide's ability to inhibit a critical step in PKCα activation nih.gov.

Table 2: Application of this compound in Biochemical Assays

| Assay Type | Principle | Application of Inhibitor Peptide |

|---|---|---|

| In Vitro Kinase Assay | Measures phosphate transfer to substrates like Histone H1 or Filamin C nih.govnih.gov. | Demonstrates direct inhibition of PKCα catalytic activity. |

| Receptor-Ligand Binding Assay | Quantifies the interaction between PKCα and its anchoring protein, RACK nih.govnih.gov. | Acts as a competitive inhibitor, preventing the PKCα-RACK interaction nih.gov. |

| Protein-to-Membrane FRET | Monitors the calcium-dependent translocation of the PKCα C2 domain to membranes nih.govnih.gov. | Inhibits membrane docking of the C2 domain, resulting in a reduced FRET signal. |

In Vivo Animal Models for Disease Pathogenesis Studies

The investigation of Protein Kinase C alpha (PKCα) signaling in disease progression has been significantly advanced through the use of in vivo animal models. These models provide a complex, physiological environment to dissect the specific roles of PKCα in various pathological processes. The application of specific inhibitory peptides, such as the PKCα (C2-4) Inhibitor Peptide, allows for the targeted disruption of PKCα function, thereby revealing its contribution to disease mechanisms.

Syngeneic and Orthotopic Mouse Models of Mammary Tumor Metastasis

Syngeneic and orthotopic mouse models are invaluable tools in cancer research as they allow for the study of tumor progression and metastasis in the context of a competent immune system and a physiologically relevant tumor microenvironment. nih.gov In the study of mammary tumor metastasis, a selective peptide inhibitor of PKCα, αV5-3, has been instrumental in elucidating the role of this kinase in the metastatic cascade. nih.govnih.gov

Research utilizing the 4T1 mouse mammary cancer cell line, which is syngeneic for BALB/c mice, has demonstrated that PKCα is more active in metastatic cancer cells compared to their non-metastatic counterparts. nih.gov While the inhibition of PKCα using the αV5-3 peptide did not affect the growth of the primary tumor, it significantly reduced the mortality rate and decreased lung metastasis by over 90% in treated mice compared to controls. nih.gov This suggests that PKCα is a critical regulator of the metastatic process rather than primary tumor proliferation.

The αV5-3 peptide inhibitor was shown to block metastasis at two key stages: intravasation and seeding of cancer cells in the lungs. nih.govnih.gov The reduction in intravasation was associated with decreased activity of matrix metalloproteinase-9 (MMP-9). nih.gov Furthermore, the inhibition of PKCα led to reduced cell migration and lower cell surface levels of the CXCL12 receptor, CXCR4, which is crucial for the homing of cancer cells to metastatic sites. nih.govnih.gov In vivo studies demonstrated that the αV5-3 peptide had superior efficacy in reducing metastasis compared to an anti-CXCR4 antibody. nih.gov

A key finding from these studies is the significant increase in the survival of tumor-bearing mice treated with the PKCα inhibitor. In a lung seeding experiment, 70% of mice treated with αV5-3 survived for 30 days, whereas only 10% of the control-treated animals were alive at the same time point. nih.gov

| Parameter | Control Group (TAT peptide) | Treatment Group (αV5-3 peptide) | Percentage Change |

|---|---|---|---|

| Lung Metastasis | High | >90% Reduction | > -90% |

| 30-Day Survival (Lung Seeding Model) | 10% | 70% | +600% |

Cellular Tachypacing Models in Canine Atrial Cardiomyocytes for Atrial Remodeling

In the context of cardiovascular research, canine models of atrial tachypacing-induced atrial remodeling are used to study the mechanisms of atrial fibrillation (AF). nih.gov Studies on canine atrial cardiomyocytes have revealed that different PKC isoforms play distinct roles in the electrical remodeling that occurs during AF. nih.gov

Specifically, conventional PKC isoforms, including PKCα, have been shown to inhibit the acetylcholine-regulated K+ current (I(KACh)), while novel PKC isoforms enhance it. nih.gov Atrial tachycardia remodeling, induced by rapid atrial pacing in dogs, leads to a downregulation of PKCα. nih.gov This downregulation, coupled with the translocation of stimulatory PKC isoforms to the membrane, contributes to the enhancement of I(KAChC), a factor in the shortening of the action potential duration and the promotion of AF. nih.gov

The use of a cell-permeable peptide inhibitor for the novel PKCε isoform was shown to suppress the activation of I(KAChC) induced by tachypacing. nih.gov Conversely, inhibiting conventional PKC isoforms like PKCα led to an enhancement of I(KACh) activity in normally paced cells. nih.gov These findings highlight the utility of isoform-specific peptide inhibitors in dissecting the complex signaling pathways involved in atrial remodeling. While a study specifically using the PKCα (C2-4) inhibitor peptide in this model was not identified, the existing research underscores the principle that targeting specific PKC isoforms with peptide inhibitors is a valid and insightful experimental approach in this area.

| PKC Isoform Group | Effect on I(KACh) | State in Atrial Tachycardia Remodeling |

|---|---|---|

| Conventional (e.g., PKCα) | Inhibitory | Downregulated |

| Novel (e.g., PKCε) | Stimulatory | Translocated to Membrane (Activated) |

Rodent Models for Insulin (B600854) Resistance

The role of PKCα in insulin signaling and the development of insulin resistance is complex and appears to be tissue-specific. nih.gov Overexpression of PKCα has been linked to the inhibition of insulin signaling in skeletal muscle by disrupting IRS-1 and Akt phosphorylations. nih.gov However, other studies have reported conflicting results regarding the expression of PKCα in insulin-resistant skeletal muscles. nih.gov

In neuronal cells, research suggests that PKCα inhibits the insulin signaling pathway. The inhibition or silencing of PKCα in these cells was found to improve insulin sensitivity, leading to increased GLUT-4 translocation to the plasma membrane and enhanced glucose uptake. nih.gov This indicates that in the nervous system, PKCα may contribute to neuronal insulin resistance. nih.gov

The use of specific peptide inhibitors for different PKC isoforms is a potential strategy to clarify these tissue-specific roles in rodent models of diet-induced obesity and insulin resistance. While direct in vivo studies in rodent models of insulin resistance using the PKCα (C2-4) inhibitor peptide are not prominent in the reviewed literature, the principle of using such tools to dissect isoform-specific functions of PKC in metabolic diseases is well-established. ahajournals.org

General Utility in Studying PKCα-Mediated Responses

The in vivo application of isoform-specific PKC inhibitor peptides, such as the PKCα (C2-4) Inhibitor Peptide, represents a powerful strategy for elucidating the specific physiological and pathological roles of individual PKC isoforms. ahajournals.org These peptides offer a higher degree of specificity compared to many small molecule inhibitors, which can have off-target effects on other kinases. selleckchem.com

The study of mammary tumor metastasis using the αV5-3 peptide inhibitor is a prime example of the utility of this approach. It allowed researchers to specifically attribute the processes of intravasation and lung seeding to the activity of PKCα, independent of its role in primary tumor growth. nih.gov This level of detail is crucial for identifying precise molecular targets for therapeutic intervention.

Role in Disease Mechanisms: Preclinical Insights

Cancer Biology and Progression

Preclinical studies have extensively investigated the role of PKCα and the therapeutic potential of its inhibition in cancer. While PKCα's role can be complex and context-dependent, acting as either a tumor promoter or suppressor, a significant body of research points towards its involvement in tumor progression and metastasis. nih.gov

Inhibition of Tumor Growth (Primary Tumor vs. Metastasis)

A noteworthy finding from in vivo studies is the differential effect of PKCα inhibition on primary tumor growth versus the metastatic spread of cancer. In a mouse model of mammary cancer, treatment with a selective PKCα peptide inhibitor, αV5-3, did not affect the growth of the primary tumor. bioscience.co.uksapphire-usa.com However, the same treatment dramatically reduced the mortality rate and decreased lung metastasis by over 90% compared to the control group. bioscience.co.uk This suggests that while PKCα may not be a primary driver of initial tumor formation in all contexts, it plays a crucial role in the later, more lethal stages of cancer progression.

Reduction of Intravasation and Lung Seeding in Metastasis

The metastatic cascade is a multi-step process that includes the invasion of cancer cells into blood vessels (intravasation) and their subsequent establishment at a secondary site (seeding). The PKCα inhibitor peptide αV5-3 has been shown to effectively target these critical steps. bioscience.co.uksapphire-usa.com Treatment with this inhibitor led to a reduction in intravasation, thereby limiting the entry of tumor cells into the circulation. bioscience.co.uk Furthermore, it also inhibited the seeding of cancer cells in the lungs, a common site for breast cancer metastasis. bioscience.co.uksapphire-usa.com

Modulation of Matrix Metalloproteinase (MMP-9) Activities

The breakdown of the extracellular matrix is a key step in tumor invasion and metastasis, a process often mediated by enzymes called matrix metalloproteinases (MMPs). Research has demonstrated that the inhibition of PKCα can modulate the activity of MMP-9. bioscience.co.uk Specifically, treatment with the PKCα inhibitor peptide αV5-3 was found to reduce MMP-9 activities, which in turn contributed to the observed decrease in tumor cell intravasation. bioscience.co.uk Overexpression of PKCα in breast cancer cells has been linked to higher expression of MMP-2 and MMP-9, promoting enhanced motility. nih.gov

Regulation of CXCL12 Receptor (CXCR4) Levels

The CXCL12/CXCR4 signaling axis is critically involved in cell migration and is a key player in directing cancer cells to metastatic sites. Preclinical studies have revealed that PKCα inhibition can downregulate the levels of the CXCL12 receptor, CXCR4, on the surface of cancer cells. bioscience.co.uksapphire-usa.com Treatment with the PKCα inhibitor peptide αV5-3 resulted in reduced cell surface levels of CXCR4, which was associated with decreased cell migration. bioscience.co.uk Notably, this peptide inhibitor demonstrated superior efficacy in reducing metastasis in vivo when compared to an anti-CXCR4 antibody, highlighting the potent anti-metastatic effect of targeting PKCα. bioscience.co.uksapphire-usa.com

Association with Antiestrogen (B12405530) Resistance and Tumor Aggressiveness

In the context of hormone-responsive breast cancers, PKCα expression has been linked to the development of resistance to antiestrogen therapies like tamoxifen. mdpi.com Studies have shown that tamoxifen-resistant breast cancer cell lines express increased levels of both PKCα and another isoform, PKCδ. mdpi.com High PKCα expression often correlates with estrogen receptor (ER) negativity and a more aggressive tumor phenotype. mdpi.com The co-expression of PKCα and PKCδ is associated with a poor response to endocrine therapy and shorter on-therapy survival times in patients. mdpi.com

| Research Finding | Model System | Key Outcome | Reference |

| Inhibition of Metastasis | Syngeneic and orthotopic mouse model of mammary cancer | Over 90% reduction in lung metastasis with no effect on primary tumor growth. | bioscience.co.uksapphire-usa.com |

| Reduction of Intravasation | In vivo mouse model | Reduced tumor cell entry into the bloodstream. | bioscience.co.uk |

| Inhibition of Lung Seeding | In vivo mouse model | Decreased colonization of cancer cells in the lungs. | bioscience.co.uksapphire-usa.com |

| Modulation of MMP-9 | Mammary cancer cells | Reduced MMP-9 activities, contributing to decreased intravasation. | bioscience.co.uk |

| Regulation of CXCR4 | Mammary cancer cells | Decreased cell surface levels of CXCR4, leading to reduced cell migration. | bioscience.co.uksapphire-usa.com |

| Association with Antiestrogen Resistance | ER+ breast cancer cell lines | Increased PKCα expression in tamoxifen-resistant cells. | mdpi.com |

Neurological Disorders

While the role of PKCα in cancer has been a significant area of preclinical investigation for its inhibitors, the direct study of the "PKCalpha (C2-4) Inhibitor Peptide" in neurological disorders is notably limited in the current scientific literature. However, the broader context of PKCα's involvement in neurological health and disease provides a rationale for potential future investigations.

Dysregulation of PKC activity has been associated with various neurological conditions, including Alzheimer's disease. nih.gov Specifically, gain-of-function mutations in PKCα have been linked to Alzheimer's, suggesting that inhibiting this enzyme could be a viable therapeutic strategy to slow neurodegeneration. nih.gov The potential for repurposing PKC inhibitors that were initially developed for cancer clinical trials for the treatment of neurodegenerative diseases has been proposed. nih.gov

It is important to emphasize that while the general inhibition of PKCα is considered a potential therapeutic avenue for certain neurological disorders, preclinical studies specifically utilizing the "this compound" in models of Alzheimer's disease, stroke, or other neurodegenerative conditions are not prominently documented in available research. Therefore, its role in the mechanisms of neurological disorders remains an area requiring further dedicated investigation.

Elucidation of PKCα Role in Neuronal Signaling and Disorders

Protein Kinase C (PKC) is deeply involved in neuronal function, acting as a key regulator of synaptic transmission and plasticity. The family of PKC isoforms, including conventional, novel, and atypical types, participates in a multitude of signaling pathways that govern neuronal health. Specifically, PKCα, as a conventional isoform, is activated by calcium and diacylglycerol, placing it at the crossroads of many receptor-mediated signaling cascades. Its activity influences ion channel function, neurotransmitter release, and gene expression, which are fundamental to neuronal communication.

Research into related kinases highlights the complexity of this system. For instance, the non-receptor tyrosine kinase Pyk2, which is also activated by intracellular calcium increases following stimulation of glutamate (B1630785) NMDA receptors, plays a significant role in postsynaptic regulation and is necessary for certain types of synaptic plasticity. nih.gov The diverse functions of these kinases mean they are implicated in various neurological and psychiatric conditions, including the brain's response to ischemia, stress-induced depression, and neurodegenerative diseases like Alzheimer's. nih.gov The this compound is utilized in this context to isolate and understand the specific contributions of the PKCα isoform within this intricate signaling network.

Cardiovascular Diseases

Preclinical evidence strongly implicates PKCα as a nodal regulator in the pathogenesis of several cardiovascular diseases, particularly heart failure and atrial fibrillation. nih.gov Inhibition of this isoform has demonstrated significant protective effects in various animal models.

Impact on Atrial Remodeling and Atrial Fibrillation Mechanisms

Atrial fibrillation (AF), the most common sustained cardiac arrhythmia, is often perpetuated by atrial remodeling—a process involving structural and electrical changes in the atria. One form of this is atrial-tachycardia remodeling (ATR), which occurs in response to rapid atrial rates. nih.gov Research shows that ATR involves a significant downregulation of PKCα protein expression. nih.gov In canine models, both in vivo ATR (induced by a week of rapid atrial pacing) and in vitro tachypacing of atrial cardiomyocytes led to a marked decrease in PKCα levels. nih.gov

This downregulation is part of an isoform switch that contributes to the electrical instability seen in AF. The reduction in inhibitory PKCα allows for the predominance of stimulatory PKC isoforms, altering ion channel function and promoting AF. nih.gov Furthermore, other signaling molecules have been implicated in the remodeling process. For example, increased activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII) has been observed in persistent AF, where its inhibition was shown to attenuate atrial hypertrophy, fibrosis, and apoptosis in a porcine model. nih.govnih.gov This highlights that while multiple pathways contribute to remodeling, the modulation of PKCα is a key component.

Modulation of Acetylcholine-Regulated Potassium Current (IKACh)

The acetylcholine-regulated potassium current (IKACh) is crucial for regulating atrial action potential duration and is a significant factor in the pathophysiology of AF. nih.gov Studies have revealed that PKC isoforms differentially regulate this current: conventional PKCs (cPKC), including PKCα, inhibit IKACh, whereas novel PKCs enhance its activity. nih.gov

During atrial-tachycardia remodeling, the observed downregulation of PKCα is a critical event. This loss of inhibitory input from PKCα, coupled with the translocation of stimulatory novel PKC isoforms to the cell membrane, leads to an enhancement of IKACh activity. nih.gov This increased current shortens the atrial action potential duration, which facilitates the reentrant electrical activity that sustains AF. nih.gov Experiments have shown that inhibiting conventional PKC isoforms in normal (1-Hz paced) cells enhances IKACh activity, mimicking the effect seen during tachycardia-induced remodeling. nih.gov This suggests that the this compound could be a valuable tool for studying the precise impact of removing PKCα's inhibitory influence on the IKACh current.

| Research Model | Condition | PKCα Protein Downregulation | Impact on IKAChC | Reference |

| In Vivo Dog Model | Atrial Tachycardia Remodeling (ATR) | 37% | Enhancement | nih.gov |

| In Vitro Canine Cardiomyocytes | Tachypacing (TP) | 33% | Enhancement | nih.gov |

| This table summarizes the findings on PKCα downregulation and its effect on the acetylcholine-regulated potassium current (IKAChC) in preclinical models of atrial remodeling. |

Prevention of Cardiac Injury

Inhibition of PKCα has been shown to confer significant protective effects against cardiac injury and the development of heart failure in rodent models. nih.gov Both genetic deletion of the PKCα gene and pharmacological inhibition have demonstrated the ability to antagonize the development of heart failure following cardiac insults. nih.gov

In a rat model of cryo-infarction cardiomyopathy, which mimics a heart attack, gene therapy using a dominant-negative PKCα was able to rescue the heart from failure. nih.gov Similarly, mice with the PKCα gene deleted were partially protected from heart failure induced by myocardial infarction. nih.gov These findings indicate that myocyte-autonomous inhibition of PKCα protects the adult heart from the decompensation and dilated cardiomyopathy that can occur after an infarction injury. nih.gov The collective evidence strongly supports PKCα as a therapeutic target for preventing cardiac injury and treating heart failure. nih.gov

| Model | Method of PKCα Inhibition | Outcome | Reference |

| Rat Cryo-infarction Model | Adenovirus with dominant-negative PKCα | Rescue from heart failure | nih.gov |

| Mouse Infarction Model | Genetic deletion (PKCα-/-) | Partial protection from heart failure | nih.gov |

| This table outlines the protective effects of PKCα inhibition in preclinical models of cardiac injury. |

Metabolic Disorders

The role of PKCα in metabolic regulation is an emerging area of investigation. Preclinical insights suggest that the enzyme is involved in cellular responses to glucose and insulin (B600854), key processes that are dysregulated in metabolic disorders like type 2 diabetes. The this compound has been shown to specifically block the glucose-induced translocation of PKCα to the cell periphery. scbt.com

This translocation is a critical step in the activation of the kinase in response to high glucose levels. By preventing this, the inhibitor peptide subsequently reduces the cellular insulin response to glucose. scbt.com This finding is significant because aberrant insulin signaling is a hallmark of insulin resistance and prediabetes. nih.gov While extensive preclinical studies on the peptide's effects on systemic metabolic outcomes are not yet widely published, its demonstrated ability to modulate a core component of the glucose-response pathway at a cellular level identifies it as a valuable research tool for exploring new therapeutic strategies for metabolic diseases.

Inflammatory and Immune Responses

PKC isoforms are integral components of signaling pathways that govern inflammatory and immune responses. Their activation can trigger cascades that lead to the production of inflammatory mediators.

A central pathway in inflammation is controlled by the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes. The activation of NF-κB is a critical step in initiating an inflammatory response. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. The activation of the NF-κB pathway often involves the phosphorylation of IκB by an IκB kinase (IKK) complex, which signals IκB for degradation and allows NF-κB to translocate to the nucleus and initiate gene transcription.

Several PKC isoforms have been identified as upstream regulators that can lead to the activation of the IKK complex and, consequently, NF-κB. nih.gov For example, hyperglycemia-induced activation of PKC is known to promote pro-inflammatory gene expression. nih.gov Given this established role, inhibitors of PKC are considered potential modulators of inflammatory conditions.

The PKCα (C2-4) inhibitor peptide acts by preventing the translocation of PKCα, thereby blocking its activation. bertin-bioreagent.comnih.gov By inhibiting PKCα, the peptide would theoretically prevent it from participating in the signaling cascade that leads to NF-κB activation. This would, in turn, suppress the transcription of NF-κB-dependent pro-inflammatory genes. While direct preclinical studies demonstrating the effect of the specific PKCα (C2-4) inhibitor peptide on inflammatory gene expression are not detailed in the reviewed literature, its mechanism of action strongly suggests a potential anti-inflammatory role by interfering with the PKCα-NF-κB axis.

Other Pathologies (e.g., Laminopathies)

Recent preclinical evidence has directly implicated PKCα in the pathophysiology of striated muscle laminopathies. These are a group of diseases caused by mutations in the LMNA gene, which codes for A-type lamins. medchemexpress.cn Laminopathies can manifest as cardiac and skeletal muscle conditions, including dilated cardiomyopathy (DCM) and Emery-Dreifuss muscular dystrophy (EDMD). medchemexpress.cnnih.gov

A-type lamins are crucial for maintaining nuclear structure and regulating gene expression. PKCα is known to interact with lamin A/C. medchemexpress.cn Research investigating various pathogenic LMNA mutations has revealed significant alterations in the behavior of PKCα. medchemexpress.cnnih.gov In cells expressing these mutations, there is an aberrant cellular distribution of PKCα, with studies showing an increased nuclear localization in most of the studied lamin A/C mutations. nih.gov

Furthermore, the activation of PKCα and its proximity to lamin A/C were found to be affected by these pathogenic mutations. medchemexpress.cn The activation of PKCα was either decreased or unchanged in cells with LMNA mutations, and this often correlated with the activation status of its downstream targets. medchemexpress.cn These findings suggest that the mislocalization and altered activation of PKCα may contribute to the abnormal cellular responses to mechanical stress observed in tissues like the heart, ultimately leading to the development of laminopathy-related phenotypes. nih.gov This body of research establishes a strong link between PKCα and the disease mechanism of laminopathies, identifying it as a potential therapeutic target.

Table 2: Preclinical Insights into PKCα's Role in Striated Muscle Laminopathies

| Finding | Observation in Cells with LMNA Mutations | Potential Pathological Consequence | Reference |

| PKCα Localization | Aberrant nuclear PKCα distribution compared to wild-type cells. | May contribute to abnormal cellular responses to physical stimuli in mechanically stressed tissues. | medchemexpress.cnnih.gov |

| PKCα Activation | Decreased or unchanged activation (phos-PKC-α) levels. | Altered downstream signaling pathways, affecting cellular function and gene expression. | medchemexpress.cn |

| PKCα-Lamin A/C Proximity | Proximity between phosphorylated PKCα and lamin A/C was altered. | Disrupted interaction may impair nuclear structure and signaling processes. | medchemexpress.cn |

Compounds Mentioned in this Article

Advanced Research Methodologies for Pkcα C2 4 Inhibitor Peptide Studies

Peptide Modification and Delivery Enhancement

The clinical application of many promising peptide-based inhibitors, including those targeting Protein Kinase C alpha (PKCα), is often hindered by their poor cell membrane permeability. nih.gov To overcome this significant obstacle, advanced research methodologies have focused on modifying these peptides to enhance their cytosolic delivery.

Conjugation with Cell-Penetrating Peptides (CPPs) for Cytosolic Delivery

A primary strategy to improve the intracellular delivery of PKCα inhibitor peptides is through their conjugation with cell-penetrating peptides (CPPs). nih.govmdpi.com CPPs are a class of short peptides, typically 5-30 amino acids in length, capable of translocating across cellular membranes and delivering a variety of cargo molecules, including other peptides, proteins, and nucleic acids, into the cytoplasm. mdpi.comnih.gov This approach has been explored for various therapeutic molecules to enhance their uptake into cells. nih.govnih.gov

The mechanism by which CPPs facilitate entry into the cytosol is a subject of ongoing research, with evidence supporting both direct penetration of the cell membrane and endocytotic pathways. mdpi.comnih.gov For instance, arginine-rich CPPs are thought to interact with anionic components on the cell surface through electrostatic interactions and hydrogen bonds, initiating uptake. mdpi.com Some studies suggest that at lower temperatures, where energy-dependent endocytosis is inhibited, direct penetration is the predominant mechanism. mdpi.com

Cyclic CPPs have emerged as a particularly promising second generation of these delivery vectors, often exhibiting enhanced proteolytic stability and improved cytosolic delivery efficiency compared to their linear counterparts. nih.gov For example, the cyclic CPP, CPP12, has demonstrated high efficiency in delivering various cargo molecules into mammalian cells. nih.gov Recent research has focused on creating analogs of existing CPPs to further boost their delivery capabilities, especially at lower, more clinically relevant concentrations. nih.gov

The conjugation of a PKCα inhibitor peptide to a CPP, such as the widely studied Tat peptide from the HIV-1 virus, can significantly increase its ability to reach its intracellular target. nih.gov This strategy has been successfully employed to deliver various protein and peptide-based therapeutics into cells for research and preclinical studies. nih.govnih.gov

Structural Biology Approaches

Understanding the precise three-dimensional interactions between the PKCα (C2-4) inhibitor peptide and the PKCα kinase is fundamental for rational drug design and the development of more potent and selective inhibitors. To this end, researchers employ a variety of structural biology techniques.

Molecular Docking and Dynamics Simulations for Inhibitor-Kinase Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of inhibitors to protein kinases. nih.govnih.gov Molecular docking predicts the preferred orientation of an inhibitor when bound to a kinase, providing insights into the key amino acid residues involved in the interaction. nih.govbenthamdirect.com

Following docking, MD simulations can be performed to study the dynamic movements of the inhibitor-kinase complex over time. nih.gov These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the inhibitor, which is often ignored in static crystal structures. nih.gov MD simulations can help to understand the stability of the predicted binding poses, characterize the thermodynamics of the interaction, and reveal conformational changes that may occur upon inhibitor binding. nih.govnih.gov This information is invaluable for explaining the affinity and selectivity of different inhibitors and for guiding the design of new compounds with improved properties. nih.govbenthamdirect.com The insights gained from these computational analyses can help to identify key pharmacophore features necessary for potent inhibition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Domain Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information at atomic resolution. nih.govresearchgate.net It is particularly well-suited for characterizing the interactions of peptides with protein domains, including the binding of inhibitor peptides to the C2 domain of PKCα. nih.gov

One common NMR approach is chemical shift perturbation (CSP) or chemical shift mapping. nih.govresearchgate.net In this experiment, a series of NMR spectra of an isotopically labeled protein (e.g., ¹⁵N-labeled PKCα) are recorded in the presence of increasing concentrations of the unlabeled inhibitor peptide. nih.govmdpi.com The binding of the peptide causes changes in the chemical environment of the protein's amino acid residues at the binding interface, leading to shifts in their corresponding signals in the NMR spectrum. researchgate.net By mapping these chemical shift changes onto the protein's structure, the binding site of the inhibitor peptide can be precisely identified. nih.govmdpi.com

NMR can also provide information on the structure and dynamics of the inhibitor peptide itself, both in its free state and when bound to the kinase. nih.govnih.gov This allows for a detailed understanding of any conformational changes the peptide undergoes upon binding. nih.gov Ligand-observed NMR methods, where the NMR signals of the inhibitor peptide are monitored, are also valuable, especially when working with large proteins or when isotopic labeling of the protein is not feasible. nih.govspringerprofessional.de

Proteomic and Phosphoproteomic Analysis

To fully understand the cellular effects of a PKCα (C2-4) inhibitor peptide, it is crucial to investigate its impact on protein phosphorylation on a global scale. Proteomic and phosphoproteomic approaches provide the tools to achieve this.